![molecular formula C16H19N3O B2556257 1-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2175508-10-6](/img/structure/B2556257.png)
1-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic compound that belongs to the class of heterocyclic compounds It features a benzodiazole ring fused with a piperidine ring, connected to a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Coupling Reaction: The benzodiazole and piperidine rings are coupled using a suitable linker, such as a prop-2-en-1-one moiety, under conditions that may involve catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodiazole or piperidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents like methyl iodide for alkylation.
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol: A related compound with a similar benzodiazole core but different functional groups.
2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid: Another analog with a carboxylic acid group instead of the piperidine ring.
Uniqueness
1-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]prop-2-en-1-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(1-methylbenzimidazol-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-3-15(20)19-11-7-6-10-14(19)16-17-12-8-4-5-9-13(12)18(16)2/h3-5,8-9,14H,1,6-7,10-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYNITVZBMNCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCCCN3C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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